

A Comparative Guide to the Structural Validation of Novel Cycloocta[c]pyridazine Derivatives

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Compound of Interest

Compound Name: Cycloocta[c]pyridazine

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The rigorous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For complex heterocyclic systems such as **Cycloocta[c]pyridazine** derivatives, a multi-faceted analytical approach is imperative to unambiguously confirm their molecular architecture. This guide provides a comparative overview of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—supported by experimental data and detailed protocols to aid researchers in this critical validation process.

Data Presentation: A Comparative Analysis of Spectroscopic and Crystallographic Techniques

The selection of appropriate analytical methods is crucial for the unequivocal structure determination of novel compounds. Below is a summary of the typical data obtained from each technique for the validation of pyridazine-based heterocyclic systems. While specific data for novel **Cycloocta[c]pyridazine** derivatives are proprietary or not yet publicly available, the following tables present representative data from closely related fused pyridazine derivatives to illustrate the expected outcomes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an unparalleled tool for determining the connectivity and chemical environment of atoms within a molecule. For complex structures like **Cycloocta[c]pyridazines**,

2D NMR techniques are often essential for complete assignment.

| Technique | Information Provided | Representative Data (Fused Pyridazine Derivatives) |
|---------------------|------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ^1H NMR | Number and chemical environment of protons. | δ 9.2-7.5 ppm (aromatic protons), δ 4.5-2.0 ppm (aliphatic protons on the cyclooctyl ring) [1] [2] [3] [4] [5] [6] |
| ^{13}C NMR | Number and chemical environment of carbon atoms. | δ 160-120 ppm (aromatic carbons), δ 40-20 ppm (aliphatic carbons) [1] [2] [3] [5] |
| COSY | Correlation between coupled protons. | Cross-peaks indicating neighboring protons in the cyclooctyl and pyridazine rings. |
| HSQC | Correlation between protons and their directly attached carbons. | Cross-peaks linking specific proton signals to their corresponding carbon signals. |
| HMBC | Correlation between protons and carbons over 2-3 bonds. | Key for establishing connectivity between different parts of the molecule, such as the fusion points of the rings. |

Table 2: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can offer structural clues.

| Technique | Information Provided | Representative Data (Fused Pyridazine Derivatives) |
|-------------------------------|------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High-Resolution MS (HRMS) | Exact mass and elemental formula. | m/z corresponding to the calculated exact mass of the Cycloocta[c]pyridazine derivative, confirming the molecular formula. [7] |
| Electron Ionization (EI) | Fragmentation pattern. | Characteristic fragments resulting from the cleavage of the cyclooctyl ring and the pyridazine core. [8] [9] [10] |
| Electrospray Ionization (ESI) | Molecular ion peak ($[M+H]^+$ or $[M-H]^-$). | Predominantly shows the protonated or deprotonated molecular ion, confirming the molecular weight. [1] |

Table 3: X-ray Crystallography Data

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry.

| Parameter | Information Provided | Representative Data (Fused Pyridazine Derivatives) |
|------------------------------|-----------------------------------------------------|------------------------------------------------------------------------------------------|
| Crystal System & Space Group | Symmetry of the crystal lattice. | e.g., Monoclinic, P2 ₁ /c[11][12][13] |
| Unit Cell Dimensions | Size and shape of the unit cell. | a, b, c (Å) and α , β , γ (°) that define the unit cell.[11][12][13] |
| Bond Lengths & Angles | Precise measurement of atomic distances and angles. | Provides definitive proof of the molecular structure and connectivity.[11][12][13] |
| Torsion Angles | Conformation of the molecule in the solid state. | Defines the 3D shape, particularly of the flexible cyclooctyl ring. |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of a novel **Cycloocta[c]pyridazine** derivative.

Materials:

- NMR spectrometer (e.g., Bruker, Jeol)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- Novel **Cycloocta[c]pyridazine** derivative (5-10 mg)
- Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **Cycloocta[c]pyridazine** derivative in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the compound is fully dissolved.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the desired nuclei (^1H and ^{13}C).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle $30\text{-}45^\circ$, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.
 - Process the data using Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle $30\text{-}45^\circ$, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.
 - Process the data similarly to the ^1H spectrum.
- 2D NMR Acquisition (if necessary):

- Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
- Optimize parameters according to the instrument's user manual.

Mass Spectrometry (MS)

Objective: To determine the molecular weight, elemental formula, and fragmentation pattern of a novel **Cycloocta[c]pyridazine** derivative.

Materials:

- Mass spectrometer (e.g., LC-MS, GC-MS)
- Appropriate solvent (e.g., methanol, acetonitrile)
- Novel **Cycloocta[c]pyridazine** derivative (approx. 1 mg/mL stock solution)
- Vials for sample introduction^[14]

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable volatile solvent.^[14]
- Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
- Method Development:
 - Choose the appropriate ionization technique (e.g., ESI for LC-MS, EI for GC-MS).
 - Optimize ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a relevant m/z range.

- For fragmentation studies (MS/MS), select the parent ion and acquire the product ion spectrum.
- Data Analysis:
 - Identify the molecular ion peak.
 - For HRMS data, use the accurate mass to determine the elemental composition.
 - Analyze the fragmentation pattern to deduce structural motifs.[\[15\]](#)[\[16\]](#)

X-ray Crystallography

Objective: To obtain a single crystal of the novel **Cycloocta[c]pyridazine** derivative and determine its three-dimensional structure.

Materials:

- Novel **Cycloocta[c]pyridazine** derivative (highly purified)
- A selection of high-purity solvents
- Small vials or tubes
- Microscope

Procedure:

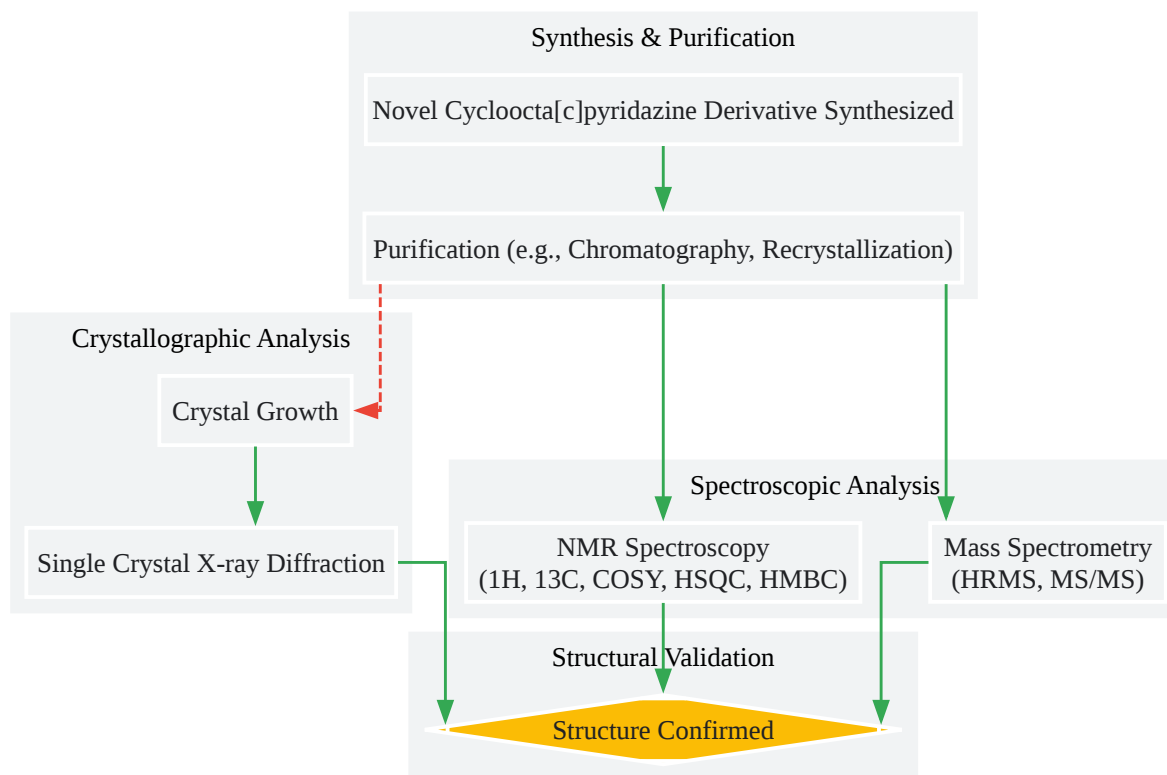
- Crystal Growth:
 - Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble. Cover the container with a perforated lid and allow the solvent to evaporate slowly over several days to weeks.[\[17\]](#)
 - Solvent Diffusion: Create a layered system with a solution of the compound in one solvent and a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent will induce crystallization.[\[17\]](#)[\[18\]](#)

- Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.[\[18\]](#)[\[19\]](#)
- Crystal Selection and Mounting:
 - Under a microscope, select a single, well-formed crystal with sharp edges.
 - Mount the crystal on a suitable holder (e.g., a cryoloop).
- Data Collection:
 - Mount the crystal on the goniometer of the X-ray diffractometer.
 - Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
 - Collect a series of diffraction images by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
 - Refine the structural model against the experimental data to obtain the final, accurate structure.

Mandatory Visualizations

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel **Cycloocta[c]pyridazine** derivative.



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Caption: Workflow for the structural validation of novel derivatives.

Logical Relationship in Drug Development

This diagram illustrates the critical role of structural validation in the broader context of drug development.



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Caption: Role of structural validation in the drug development pipeline.

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